4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
Description
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide compound characterized by a 1-(2-fluoroethyl) substituent at position 1, an amino group at position 4, and a cyclohexyl carboxamide moiety at position 5 of the pyrazole ring. The molecular formula is inferred as C₁₂H₁₈FN₅O, with a calculated molecular weight of 267.31 g/mol. Key structural features include:
- Fluoroethyl group: Enhances electronegativity and metabolic stability.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-2-(2-fluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-6-7-17-11(10(14)8-15-17)12(18)16-9-4-2-1-3-5-9/h8-9H,1-7,14H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZSZXSGTZMYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NN2CCF)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a reductive amination reaction involving cyclohexanone and an appropriate amine.
Amino Group Introduction: The amino group can be introduced through a substitution reaction using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound is recognized for its potential as a therapeutic agent, particularly in the treatment of androgen receptor-dependent conditions. It acts as a selective androgen receptor modulator (SARM), which is crucial in managing diseases such as prostate cancer. SARMs are designed to provide the benefits of anabolic steroids without the associated side effects, making them an attractive option for muscle wasting diseases and hormone replacement therapies .
Mechanism of Action
The compound functions by selectively modulating androgen receptors, which play a pivotal role in muscle growth and bone density. This selectivity minimizes unwanted effects on other tissues, thereby enhancing its therapeutic profile . Research indicates that compounds like 4-amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can effectively inhibit the proliferation of androgen-sensitive cancer cells while promoting muscle growth.
Agrochemical Applications
Pesticidal Properties
In addition to its medicinal uses, this compound has shown promise in agrochemical applications. Its structure allows it to act as an effective pesticide or herbicide, targeting specific pests while being less harmful to beneficial organisms. The fluorinated side chain enhances its stability and bioactivity in environmental conditions, making it suitable for agricultural formulations .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, facilitating the development of more complex molecules. This versatility is particularly valuable in pharmaceutical research where novel compounds are continuously sought after for drug development .
Case Studies
Case Study 1: Cancer Treatment
A study highlighted the efficacy of SARMs similar to this compound in reducing tumor size in animal models of prostate cancer. The compound demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent .
Case Study 2: Agricultural Use
Research conducted on the agricultural application of fluorinated compounds showed that this compound could effectively reduce pest populations without adversely affecting non-target species. This was evidenced by field trials where crops treated with the compound exhibited higher yields and lower pest damage compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: Fluoroalkyl vs. Aromatic Groups: Compounds with fluoroethyl groups (e.g., Target, ) exhibit tailored electronic properties for enzyme inhibition, while aromatic substituents (e.g., ) may enhance target binding via hydrophobic interactions.
- Molecular Weight : The Target’s higher molecular weight (267 vs. 190–220 for analogs) may influence bioavailability and blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
Biological Activity
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on its biological activity, highlighting key findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a pyrazole ring substituted with an amino group and a cyclohexyl moiety, which are crucial for its biological properties.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including 4-amino compounds, demonstrate significant anticancer activity. For instance, compounds with similar structures have shown:
- Inhibition of Cancer Cell Proliferation : In vitro studies revealed that certain pyrazoles inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reported at 54.25% and 38.44%, respectively .
- Selectivity : Notably, these compounds exhibited minimal toxicity towards normal fibroblasts, indicating a potential for selective targeting of cancer cells while sparing healthy tissues .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that modifications in the structure can enhance anti-inflammatory effects:
- Structure-Activity Relationship (SAR) : The introduction of specific substituents at the N1 position of the pyrazole ring can lead to varying degrees of anti-inflammatory activity. For example, certain derivatives have been identified as effective inhibitors of cyclooxygenase enzymes involved in inflammatory processes .
Study 1: Antiproliferative Activity
A study conducted on various aminopyrazole derivatives demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The most potent derivatives showed IC50 values in the nanomolar range against specific targets like COX-2 .
Study 2: In Vivo Efficacy
In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary investigations into related compounds suggest potential for tumor growth inhibition in animal models, although specific data on this compound remains limited.
Data Tables
| Biological Activity | Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| Anticancer | HepG2 | 54.25 | Not reported |
| Anticancer | HeLa | 38.44 | Not reported |
| Anti-inflammatory | COX-2 | Significant | Nanomolar range |
Q & A
Q. What synthetic methodologies are recommended for producing 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide?
Answer: Synthesis typically involves multi-step organic reactions, such as:
- Condensation reactions : For forming the pyrazole core, as seen in analogous triazole and pyrazole derivatives ().
- Cyclization : To incorporate the 2-fluoroethyl group, similar to methods for fluoro-substituted pyrazoles ().
- Amidation : For attaching the cyclohexylcarboxamide moiety, using coupling agents like EDCI or HOBt ().
Critical parameters : Temperature (60–80°C for cyclization), pH (neutral for amidation), and solvent choice (e.g., DMF for solubility) must be optimized to avoid side products (). Validate purity via HPLC (>95%) and confirm structure using / NMR and IR spectroscopy ().
Q. How can researchers address low aqueous solubility during in vitro assays?
Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the cyclohexyl ring or pyrazole core ().
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity ().
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability ().
Q. What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : NMR to confirm the 2-fluoroethyl group (δ ~4.5–5.0 ppm) and cyclohexyl protons (δ ~1.0–2.0 ppm) ().
- Mass spectrometry (HRMS) : Verify molecular weight (CHFNO, theoretical MW 293.15 g/mol) ().
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions ().
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition assays : Test against kinase or protease targets using fluorescence-based substrates ().
- Cellular viability assays : Use MTT or ATP-luciferase in cancer cell lines (e.g., HCT-116, HepG2) to assess cytotoxicity ().
- Binding studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors ().
Q. How should researchers handle stability issues in storage?
Answer:
- Storage conditions : Lyophilized powder at -20°C under inert gas (N) to prevent hydrolysis of the fluoroethyl group ().
- Stability assays : Monitor degradation via LC-MS over 1–6 months under varying temperatures (4°C, 25°C, 40°C) ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
Answer:
- Substituent variation : Replace the cyclohexyl group with smaller (cyclopentyl) or bulkier (adamantyl) rings to probe steric effects ().
- Fluorine positioning : Compare 2-fluoroethyl vs. 3-fluoropropyl to assess electronic impacts on receptor binding ().
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., factor Xa in ).
Q. What experimental designs resolve contradictions in reported biological activity data?
Answer:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. primary cells) and positive controls ().
- Orthogonal validation : Confirm enzyme inhibition via both fluorogenic and radiometric assays ().
- Batch analysis : Compare activity across synthesized batches to rule out impurity effects (HPLC purity >98%) ().
Q. How can metabolic stability be improved for in vivo studies?
Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., NH) with deuterium to slow CYP450-mediated metabolism ().
- Prodrug strategies : Mask the carboxamide group as an ester for enhanced plasma stability ().
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration in rodents ().
Q. What strategies mitigate off-target effects in animal models?
Answer:
Q. How should researchers design studies to explore synergistic drug interactions?
Answer:
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy with standard chemotherapeutics ().
- Transcriptomics : Perform RNA-seq on treated cells to identify co-regulated pathways ().
- In vivo co-administration : Test efficacy in xenograft models with/without adjuvant therapies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
